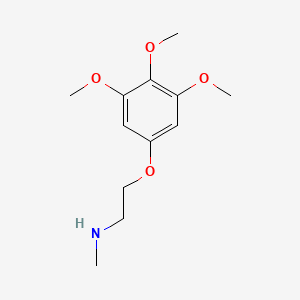
1,13-Diphenyl-1,13-tridecanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,13-Diphenyl-1,13-tridecanedione is an organic compound with the molecular formula C25H32O2 It is characterized by the presence of two phenyl groups attached to a tridecanedione backbone
准备方法
Synthetic Routes and Reaction Conditions
1,13-Diphenyl-1,13-tridecanedione can be synthesized through several methods. One common approach involves the reaction of phenylacetone with bromine to form α-bromo-α-phenylacetone, which is then reacted with anhydrous aluminum chloride in benzene to yield α,α-diphenylacetone . This intermediate can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1,13-Diphenyl-1,13-tridecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1,13-Diphenyl-1,13-tridecanedione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of 1,13-diphenyl-1,13-tridecanedione involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its phenyl groups can participate in π-π interactions, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar in structure but with a shorter carbon chain.
1,1-Diphenylacetone: Another related compound with different reactivity due to the presence of only one ketone group.
Uniqueness
1,13-Diphenyl-1,13-tridecanedione is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous .
属性
CAS 编号 |
116223-42-8 |
|---|---|
分子式 |
C25H32O2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
1,13-diphenyltridecane-1,13-dione |
InChI |
InChI=1S/C25H32O2/c26-24(22-16-10-8-11-17-22)20-14-6-4-2-1-3-5-7-15-21-25(27)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2 |
InChI 键 |
WWLGPMRBKWDRCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCCCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


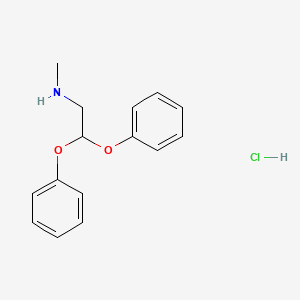
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
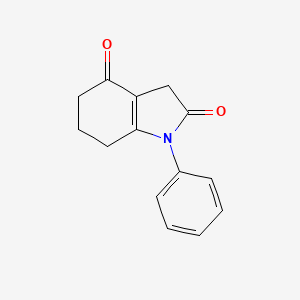
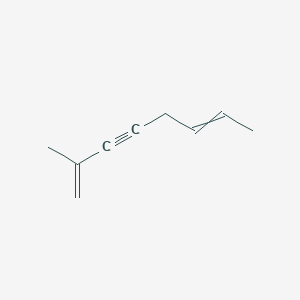

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

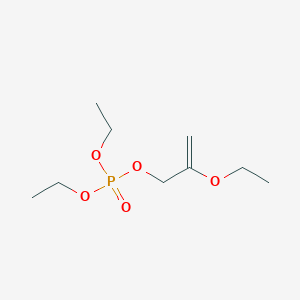
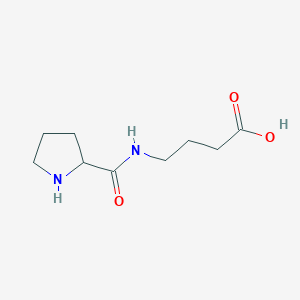
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
